molecular formula C20H20N2O3 B7689379 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide

Cat. No. B7689379
M. Wt: 336.4 g/mol
InChI Key: OHDJDJUSSGIKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the aggregation of Aβ peptides by binding to them and preventing their interaction with other Aβ peptides. In Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of Aβ peptide aggregation, and the activation of antioxidant defense mechanisms. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to have low toxicity in animal models, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, the compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various disease pathways.
One limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. One area of interest is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide derivatives that have improved potency and selectivity for specific disease targets. Additionally, further studies are needed to investigate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in human clinical trials. Finally, the potential use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in combination with other therapeutic agents for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde to form the intermediate 2-formyl-6-methoxyquinoline. This intermediate is then reacted with m-toluidine and acetic anhydride to produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. The overall yield of this process is approximately 30%.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of the disease. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is believed to contribute to the development of the disease.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-5-4-6-17(9-13)22(14(2)23)12-16-10-15-11-18(25-3)7-8-19(15)21-20(16)24/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDJDJUSSGIKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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